molecular formula C8H8INO B1528437 1-(2-Amino-5-iodophenyl)ethanone CAS No. 857560-57-7

1-(2-Amino-5-iodophenyl)ethanone

Cat. No.: B1528437
CAS No.: 857560-57-7
M. Wt: 261.06 g/mol
InChI Key: FNYHFPVUSXTSPZ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-iodophenyl)ethanone is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-amino-5-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYHFPVUSXTSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730922
Record name 1-(2-Amino-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857560-57-7
Record name 1-(2-Amino-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Amino-5-iodophenyl)ethanone, also known as 2-amino-5-iodoacetophenone, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10INO
  • Molecular Weight : 275.09 g/mol
  • IUPAC Name : this compound

The presence of the iodine atom and amino group in its structure suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound showed dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-715.2
A54922.4

These results suggest that the compound may have therapeutic potential in cancer treatment.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound activates caspase pathways, leading to programmed cell death.

Study on Antibacterial Activity

A recent study published in Frontiers in Microbiology explored the antibacterial efficacy of various derivatives of phenylacetones, including this compound. The researchers found that modifications to the amino and halogen groups significantly influenced the antibacterial potency, highlighting the importance of structural features in determining biological activity .

Study on Cytotoxic Effects

In another research effort, scientists investigated the cytotoxic effects of this compound on MCF-7 cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a crucial role in inducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-iodophenyl)ethanone
Reactant of Route 2
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1-(2-Amino-5-iodophenyl)ethanone

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